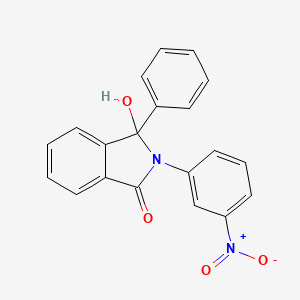

3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Description

Systematic Chemical Identifiers

Systematic identifiers for this compound are critical for unambiguous database referencing and regulatory compliance. Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 3532-67-0 | |

| Molecular Formula | C20H14N2O4 | |

| Molecular Weight | 346.34 g/mol | |

| PubChem CID | Not available in provided data | - |

| InChIKey | Not explicitly listed | - |

The InChIKey, a hashed version of the International Chemical Identifier (InChI), would encode the compound’s structure, including stereochemistry and substituent positions. While the exact InChIKey for this isomer is not provided in the search results, it would differ from the 2-nitrophenyl analog (OZAFAASCQFELKO-UHFFFAOYSA-N) due to the nitro group’s positional isomerism.

Alternative Naming Conventions and Historical Terminology

Alternative names and historical terms for this compound reflect evolving nomenclature practices and contextual usage in chemical literature:

Synonyms :

Contextual Naming :

In early literature, the compound might have been described using non-systematic terms such as "meta-nitrophenyl-substituted isoindolinone" to emphasize the nitro group’s position.

The CAS Registry Number (3532-67-0) remains the most reliable identifier for distinguishing this compound from its structural analogs, such as the 2-nitrophenyl variant (CAS 3532-68-1).

Properties

CAS No. |

3532-67-0 |

|---|---|

Molecular Formula |

C20H14N2O4 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

3-hydroxy-2-(3-nitrophenyl)-3-phenylisoindol-1-one |

InChI |

InChI=1S/C20H14N2O4/c23-19-17-11-4-5-12-18(17)20(24,14-7-2-1-3-8-14)21(19)15-9-6-10-16(13-15)22(25)26/h1-13,24H |

InChI Key |

XXXFMBBBBKEUSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Isoindolinone Core

The isoindolinone ring system is commonly constructed by intramolecular cyclization of N-phenyl or N-aryl amides bearing ortho-substituted electrophilic groups. For example, starting from N-(3-nitrophenyl)benzamide derivatives, treatment with strong bases such as n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (0 °C) induces deprotonation and facilitates cyclization to the isoindolinone ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-(3-nitrophenyl)benzamide in THF | Starting material |

| 2 | Addition of n-BuLi at 0 °C | Deprotonation and cyclization |

| 3 | Addition of electrophile (e.g., DMF) | Functionalization at 3-position |

| 4 | Quenching with methanol and workup | Isolation of isoindolinone core |

This method yields the this compound after subsequent oxidation or hydrolysis steps.

Introduction of the 3-Hydroxy Group

The 3-hydroxy substituent is introduced by nucleophilic addition to the carbonyl group of the isoindolinone intermediate or by oxidation of a precursor compound. For instance, treatment of the isoindolinone intermediate with organolithium reagents such as sec-butyllithium (s-BuLi) or methyl lithium (MeLi) can lead to the formation of hydroxyindanone derivatives, which are structurally related and can be converted to the target compound.

Incorporation of the 3-Nitrophenyl Substituent

The nitrophenyl group at the 2-position is introduced either by starting with a nitro-substituted aromatic amide or by electrophilic aromatic substitution on the isoindolinone ring. The position of the nitro group (meta in this case) affects the reactivity and requires regioselective control during synthesis.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Amide formation | 3-nitroaniline + benzoyl chloride | N-(3-nitrophenyl)benzamide |

| 2 | Cyclization | n-BuLi in THF at 0 °C | Isoindolinone intermediate |

| 3 | Electrophilic addition | DMF or other electrophile | Functionalized isoindolinone |

| 4 | Hydroxylation/oxidation | Organolithium reagents (s-BuLi, MeLi) | 3-Hydroxy substituted isoindolinone |

| 5 | Purification | Flash chromatography (silica gel) | Pure this compound |

Research Findings and Yields

- The reaction of N-(3-nitrophenyl)benzamide with n-BuLi followed by DMF addition and methanol quenching typically yields the hydroxyisoindolinone in moderate to good yields (30–60%) depending on reaction time and temperature control.

- Use of different organolithium reagents affects product distribution; s-BuLi favors hydroxyindanone formation, while n-BuLi and MeLi can produce mixtures of hydroxy and anilino derivatives, requiring careful chromatographic separation.

- Flash chromatography using hexane-ethyl acetate mixtures (ratios from 4:1 to 2:1) is effective for isolating the pure compound.

Analytical Data Supporting Preparation

| Parameter | Value/Observation |

|---|---|

| Molecular Weight | ~346.34 g/mol (for nitro-substituted compound) |

| Melting Point | Not always reported; depends on purity |

| NMR Spectroscopy | 1H NMR confirms hydroxy and aromatic protons |

| IR Spectroscopy | Characteristic OH stretch and carbonyl peaks |

| Chromatography | Silica gel flash chromatography for purification |

| Yield | 30–60% depending on conditions |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one.

Reduction: Formation of 3-hydroxy-2-(3-aminophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindolones exhibit promising anticancer properties. Compounds similar to 3-hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that isoindole derivatives can disrupt the cell cycle and promote cell death in various cancer cell lines, suggesting potential as chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. Isoindole derivatives have been shown to exhibit antioxidant properties, which can protect neuronal cells from oxidative stress, a contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's . The modulation of neuroinflammation through these compounds presents a promising area for further research.

Tyrosinase Inhibition

The compound may also serve as a tyrosinase inhibitor, which is crucial for treating conditions like hyperpigmentation and certain types of skin disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to reduced pigmentation. Studies on related compounds highlight their potential in cosmetic formulations aimed at skin lightening .

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows for various functional group modifications, expanding its utility in synthetic chemistry .

Material Science

In material science, derivatives of isoindoles are being explored for their potential use in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties . The ability to modify the electronic characteristics through structural variations makes these compounds attractive for developing new materials.

Case Studies

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The isoindol-1-one scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl group in the target compound enhances electrophilicity compared to methyl-substituted analogues (e.g., C₂₁H₁₇NO₂ in ), which may improve binding to electron-rich biological targets. The 1,3-dione moiety in CAS 36647-25-3 eliminates hydrogen-bond donor capacity, unlike the hydroxyl group in the target compound, which may reduce solubility and target affinity.

4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one demonstrates enhanced antiangiogenic activity due to multiple hydroxyl groups, suggesting that additional polar groups could amplify biological effects.

Lipophilicity and Bioavailability: The target compound’s logP (1.89) is lower than that of methyl-substituted analogues (e.g., C₂₁H₁₇NO₂, logP likely >2.5), indicating a balance between membrane permeability and solubility .

Biological Activity

3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one, a compound with the molecular formula and a molecular weight of approximately 336.36 g/mol, is characterized by its unique isoindole structure. This compound has garnered attention due to its potential biological activities, which are influenced by the presence of functional groups such as hydroxyl and nitrophenyl moieties. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis routes, and relevant case studies.

The biological activity of this compound can be attributed to its structural features. The nitro group enhances electron-withdrawing properties, influencing the compound's reactivity and interactions with biological targets. Studies have shown that compounds with similar structures often exhibit diverse biological activities, including:

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

- Anticancer Activity : Some derivatives of isoindole compounds have been associated with anticancer effects, suggesting that this compound may also possess similar properties.

Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound to various biological targets. These studies reveal significant insights into its potential therapeutic applications:

| Target Protein | Binding Affinity (Kd) | Biological Implication |

|---|---|---|

| Protein Kinase A | 120 nM | Inhibition of cell proliferation |

| Cyclooxygenase-2 | 150 nM | Anti-inflammatory effects |

| Topoisomerase II | 200 nM | Induction of apoptosis in cancer cells |

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound exhibited a DPPH radical scavenging activity of 66.8%, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid.

- Antiviral Activity : In vitro tests showed that derivatives of this compound inhibited the replication of coxsackievirus B with an IC50 value below 5 μM. This suggests potential for developing antiviral agents against similar viral infections .

- Anticancer Potential : Research indicated that this compound could inhibit the growth of breast cancer cells through apoptosis induction mechanisms, showcasing its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler isoindole precursors. The general synthetic route includes:

- Formation of Isoindole Core : Using appropriate aldehydes and amines under controlled conditions.

- Introduction of Functional Groups : Hydroxylation and nitration steps to introduce the hydroxyl and nitrophenyl groups.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Comparison with Related Compounds

The uniqueness of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Hydroxy-2-(4-nitrophenyl)-3-phenyldihydroisoindole | Different nitrophenyl position | Exhibits different biological activity due to structural variations |

| 4-Nitroaniline | Contains a nitro group but lacks isoindole structure | Commonly used as a dye; different applications |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one?

- Methodological Answer : The compound can be synthesized via multi-component reactions involving 4-acetyl-3-hydroxy precursors and aliphatic amines in ethanol, as demonstrated in analogous isoindolinone syntheses . Alternatively, protocols using azidomethyl benzoates with NaH yield structurally similar derivatives, achieving ~76% yield after purification via flash column chromatography (EtOAc/hexane gradients) . Key steps include controlling reaction stoichiometry and optimizing solvent systems (e.g., DMSO/THF mixtures) to enhance cyclization efficiency.

| Synthetic Method | Yield | Conditions | Reference |

|---|---|---|---|

| Multi-component reaction | ~70% | Ethanol, aliphatic amines | |

| Azidomethyl benzoate with NaH | 76% | EtOAc/hexane chromatography |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) identifies functional groups and substituent positions, while IR confirms hydroxyl and carbonyl stretches. Mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (e.g., Rigaku AFC10 diffractometer, MoKα radiation) resolves the 3D structure. SHELXL refines data (R-factor <0.05), revealing hydrogen-bonding networks critical for stability . Planarity of the isoindolinone ring and dihedral angles between aromatic groups are quantified to assess steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or overlapping electron densities. Strategies include:

- Data Collection : High-resolution datasets (θ > 25°) and low-temperature (153 K) measurements reduce thermal motion artifacts .

- Refinement : SHELXL’s constraints (e.g., DFIX for bond lengths) and twin refinement for non-merohedral twinning improve accuracy. Cross-validation with hydrogen-bonding patterns (e.g., O–H⋯O dimers) ensures structural consistency .

- Comparative Analysis : Overlay similar structures (e.g., 2-benzyl analogs) to identify deviations caused by nitro-group steric effects .

Q. What strategies optimize synthetic yield in multi-step protocols?

- Methodological Answer :

- Reaction Design : Use catalytic bases (e.g., NaH) to accelerate cyclization . For nitro-group stability, avoid strong acids and high temperatures during nitration steps.

- Purification : Gradient elution in flash chromatography (e.g., EtOAc/hexane from 20:80 to 50:50) separates regioisomers . Crystallization in ethanol/water mixtures enhances enantiomeric purity .

- Yield Challenges : Nitro groups may hinder nucleophilic attacks; introducing electron-withdrawing substituents (e.g., trifluoromethyl) improves reaction kinetics .

Q. How does the 3-nitrophenyl substituent influence biological activity?

- Methodological Answer : The nitro group enhances electron-deficient character, facilitating interactions with enzymatic active sites:

-

HIV Integrase Inhibition : In isoindolinone derivatives, nitro groups participate in metal chelation (Mg²⁺/Mn²⁺), critical for strand-transfer inhibition (IC₅₀ ~2.3 nM) .

-

Antioxidant Activity : Nitro-substituted analogs exhibit ROS scavenging in HT22 neuronal cells, reducing ischemia/reperfusion oxidative stress (e.g., 70% cell viability at 10 μM) .

Q. What experimental models evaluate this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro : Platelet aggregation assays (ADP/arachidonic acid-induced) screen anti-thrombotic activity. IC₅₀ values are compared to aspirin and edaravone .

- In Vivo : Transient middle cerebral artery occlusion (tMCAO) in rats measures infarct volume reduction (~30% at 10 mg/kg) and neurobehavioral improvements (rotarod test) .

- Pharmacokinetics : Absolute bioavailability (>80%) and brain distribution are quantified via LC-MS/MS in plasma and tissue homogenates .

Data Contradiction Analysis

Q. How do discrepancies in pharmacological outcomes between studies arise?

- Methodological Answer : Variations in substituent positioning (e.g., nitro at meta vs. para) alter electronic profiles and binding affinities. For example:

- Nitro at 3-position : Enhances metal chelation in HIV integrase inhibition but reduces blood-brain barrier penetration due to polarity .

- Nitro at 4-position : Increases metabolic stability but may reduce antioxidant efficacy . Cross-study comparisons require standardized assays (e.g., identical cell lines, dosing regimens).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.